molecular formula C15H23NO B6030552 2-methyl-N-(3-methyl-1-phenylbutyl)propanamide

2-methyl-N-(3-methyl-1-phenylbutyl)propanamide

Cat. No. B6030552
M. Wt: 233.35 g/mol
InChI Key: ABVODGJPFHVSJQ-UHFFFAOYSA-N
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Description

“2-methyl-N-(3-methyl-1-phenylbutyl)propanamide” is an organic compound. It likely contains a propanamide group, which is a common functional group in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry . These techniques can provide information about the types of bonds and functional groups present in the molecule.


Chemical Reactions Analysis

Amides, like the one in this compound, are generally stable but can undergo hydrolysis in the presence of acids or bases to form carboxylic acids and amines . They can also participate in other reactions specific to their structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. Factors such as polarity, molecular size, and functional groups can affect properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

2-methyl-N-(3-methyl-1-phenylbutyl)propanamide works by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals, leading to its analgesic effects. It also activates the reward pathways in the brain, leading to its potential for abuse.
Biochemical and Physiological Effects
This compound has been found to have similar effects to other opioids. It can cause respiratory depression, sedation, and euphoria. It has also been found to have antitussive effects, making it a potential candidate for the treatment of cough.

Advantages and Limitations for Lab Experiments

One advantage of using 2-methyl-N-(3-methyl-1-phenylbutyl)propanamide in lab experiments is its potency. It has been found to be more potent than morphine, making it a useful tool for studying the opioid receptors. However, its potential for abuse and addiction is a limitation, and caution should be taken when handling this compound.

Future Directions

For the study of this compound include the development of analogs with improved pharmacological properties and the study of its effects on different opioid receptors.

Synthesis Methods

2-methyl-N-(3-methyl-1-phenylbutyl)propanamide is a synthetic compound that can be synthesized using various methods. One of the most common methods involves the reaction of 3-methyl-1-phenylbutan-1-amine with 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction results in the formation of this compound.

Scientific Research Applications

2-methyl-N-(3-methyl-1-phenylbutyl)propanamide has been used in scientific research to study its pharmacological properties. It has been found to have analgesic effects, similar to other opioids such as morphine and fentanyl. Studies have also shown that it has sedative and anxiolytic effects, making it a potential candidate for the treatment of anxiety and insomnia.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be toxic, corrosive, flammable, or reactive. Without specific information, it’s difficult to assess the safety and hazards of this compound .

properties

IUPAC Name

2-methyl-N-(3-methyl-1-phenylbutyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-11(2)10-14(16-15(17)12(3)4)13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVODGJPFHVSJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C1=CC=CC=C1)NC(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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